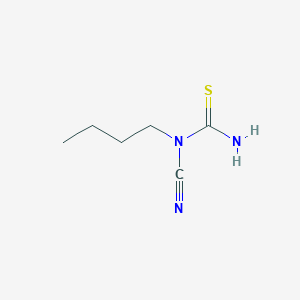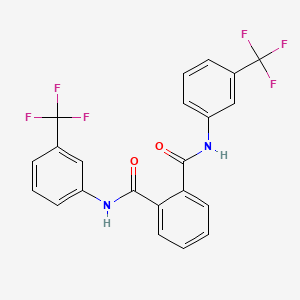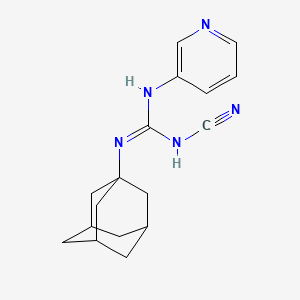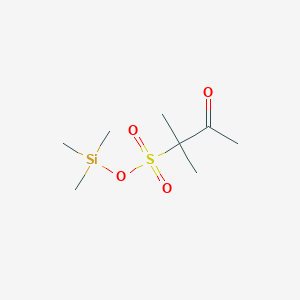
Trimethylsilyl 2-methyl-3-oxobutane-2-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethylsilyl 2-methyl-3-oxobutane-2-sulfonate is an organic compound characterized by the presence of a trimethylsilyl group attached to a sulfonate ester. This compound is notable for its applications in organic synthesis and its role as a reagent in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl 2-methyl-3-oxobutane-2-sulfonate typically involves the reaction of 2-methyl-3-oxobutane-2-sulfonic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Trimethylsilyl 2-methyl-3-oxobutane-2-sulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the trimethylsilyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Trimethylsilyl 2-methyl-3-oxobutane-2-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of hydroxyl groups.
Biology: The compound can be used in the modification of biomolecules for analytical purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Trimethylsilyl 2-methyl-3-oxobutane-2-sulfonate involves the formation of a stable intermediate through the interaction of the trimethylsilyl group with various functional groups. This intermediate can undergo further reactions to yield the desired products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
相似化合物的比较
Similar Compounds
Trimethylsilyl chloride: Used for similar purposes in organic synthesis.
Trimethylsilyl trifluoromethanesulfonate: Another reagent used for silylation reactions.
Trimethylsilyl acetate: Used in the protection of hydroxyl groups.
Uniqueness
Trimethylsilyl 2-methyl-3-oxobutane-2-sulfonate is unique due to its specific structure, which combines the properties of a sulfonate ester with a trimethylsilyl group. This combination allows for versatile applications in various chemical reactions and makes it a valuable reagent in organic synthesis.
属性
CAS 编号 |
72458-52-7 |
|---|---|
分子式 |
C8H18O4SSi |
分子量 |
238.38 g/mol |
IUPAC 名称 |
trimethylsilyl 2-methyl-3-oxobutane-2-sulfonate |
InChI |
InChI=1S/C8H18O4SSi/c1-7(9)8(2,3)13(10,11)12-14(4,5)6/h1-6H3 |
InChI 键 |
JQIRMQOBKLLWNC-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C)(C)S(=O)(=O)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![barium(2+);6-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B14463610.png)
![1H-Isoindol-1-one, 3,3'-[(2-chloro-1,4-phenylene)dinitrilo]bis[4,5,6,7-tetrachloro-2,3-dihydro-](/img/structure/B14463611.png)
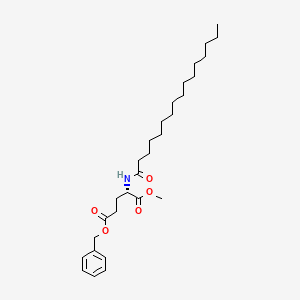
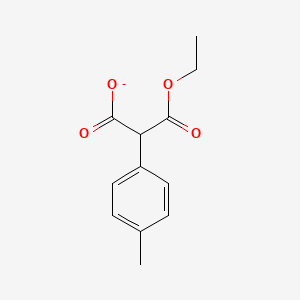
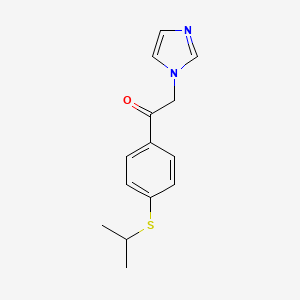
methanone](/img/structure/B14463638.png)
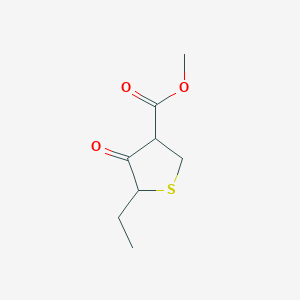
![Benzenesulfonic acid, 2-[2-(4-amino-2-sulfophenyl)ethenyl]-5-[[1-[[(2-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-, disodium salt](/img/structure/B14463650.png)

